Kupferron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

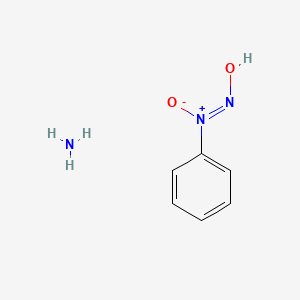

Kupferron, also known as ammonium N-nitrosophenylhydroxylamine, is a chemical compound with the formula ( \text{NH}_4[\text{C}_6\text{H}_5\text{N(O)NO}] ). It is a white or light yellow crystalline solid that is soluble in water and alcohol. This compound is primarily used as a reagent for the complexation of metal ions, making it valuable in qualitative inorganic analysis .

Preparation Methods

Kupferron is synthesized from phenylhydroxylamine and an NO+ source. The reaction involves the following steps :

Phenylhydroxylamine Preparation: Nitrobenzene is reduced with zinc powder in an aqueous solution of ammonium chloride to produce phenylhydroxylamine.

This compound Formation: Phenylhydroxylamine is then dissolved in ether, and an excess of ammonia is added, followed by the addition of n-butyl nitrite. .

Chemical Reactions Analysis

Kupferron undergoes several types of chemical reactions, including:

Complexation: this compound forms stable five-membered ring chelates with metal ions through its two oxygen atoms. .

Oxidation and Reduction: This compound can be thermally decomposed to produce nitrobenzene.

Substitution: It can react with various metal ions to form corresponding metal complexes, which are often used in analytical chemistry.

Common reagents and conditions used in these reactions include aqueous solutions, ether, and controlled temperatures. Major products formed from these reactions are metal chelates, which are used for quantitative and qualitative analysis .

Scientific Research Applications

Kupferron has a wide range of applications in scientific research, including:

Chemistry: Used as a precipitating agent and solvent extraction agent for metals like copper, iron, tin, titanium, vanadium, and chromium. It is also used for the determination of rare earth elements.

Biology: Employed in the study of metal ion interactions with biological molecules.

Medicine: Investigated for its potential radiomimetic effects, which are influenced by pH and temperature.

Industry: Utilized in the synthesis of zinc oxide and manganese-doped zinc oxide nanoparticles.

Mechanism of Action

Kupferron exerts its effects primarily through the formation of stable chelate complexes with metal ions. The anion binds to metal cations via its two oxygen atoms, forming five-membered rings. This chelation process is crucial for its role in analytical chemistry and metal ion separation .

Comparison with Similar Compounds

Kupferron is unique due to its ability to form stable chelates with a wide range of metal ions. Similar compounds include:

Acetylacetonate: Forms similar chelate complexes but with different metal ions.

Phenylhydroxylamine: A precursor to this compound, also used in metal ion complexation.

Nitroso compounds: Share similar chemical properties but differ in their specific applications and stability

This compound’s versatility and stability make it a valuable reagent in various fields of scientific research and industrial applications.

Biological Activity

Kupferron, known chemically as the ammonium salt of N-nitroso-N-phenylhydroxylamine, has garnered significant attention due to its biological activity, particularly its carcinogenic properties and effects on cellular mechanisms. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a crystalline compound that is soluble in water and organic solvents. Its molecular formula is C6H8N2O, with a molecular weight of approximately 155.2 g/mol. The compound is primarily used in analytical chemistry for its ability to complex with metal ions, thus facilitating the separation and determination of various metals such as copper and iron.

| Property | Value |

|---|---|

| Molecular Weight | 155.2 g/mol |

| Melting Point | 163°C to 164°C |

| Water Solubility | 608 g/L at 25°C |

| Log Kow | -1.73 |

| Vapor Pressure | 6.29×10−5 mm Hg at 25°C |

Carcinogenicity

This compound has been classified as reasonably anticipated to be a human carcinogen based on extensive studies in experimental animals. Research conducted by the National Cancer Institute (NCI) indicated that oral exposure to this compound resulted in tumors at multiple tissue sites in both mice and rats. Specifically, it was associated with:

- Hemangiosarcoma : A type of cancer affecting blood vessels.

- Hepatocellular carcinoma : Liver cancer observed predominantly in rats.

- Adenoma : Benign tumors found in various organs.

The incidence of these tumors was significantly higher in treated groups compared to controls, indicating a dose-dependent relationship with exposure levels .

Genotoxic Effects

This compound has demonstrated genotoxic effects in various studies:

- In vitro studies on HeLa cells showed that this compound inhibited DNA synthesis, indicating potential genotoxicity .

- Cytogenetic assessments in Chinese hamster ovary (CHO) cells revealed significant increases in chromosomal aberrations and sister-chromatid exchanges when exposed to this compound, particularly in the presence of metabolic activation from rat liver extracts .

Case Studies

Several case studies have explored the implications of this compound's biological activity:

- Long-term Exposure Study : In a study involving Fischer 344 rats, long-term dietary exposure to this compound resulted in a marked increase in mortality rates and tumor incidence over a period of 78 weeks. The survival rates were significantly lower in treated groups compared to controls .

- Tumor Incidence Analysis : A comprehensive analysis indicated that both male and female mice exhibited a significant increase in the incidence of various cancers, including hepatocellular carcinoma and hemangiosarcoma, correlating with higher doses of this compound administered .

Table 2: Summary of Tumor Incidence from Animal Studies

| Study Type | Species | Dose (g/kg diet) | Tumor Types Observed |

|---|---|---|---|

| NCI Long-term Study | Mice | 0.2 - 0.4 | Hemangiosarcoma, Hepatocellular carcinoma |

| Fischer 344 Rat Study | Rats | 0.15 - 0.30 | Hemangiosarcoma, Adenoma |

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

azane;(Z)-hydroxyimino-oxido-phenylazanium |

InChI |

InChI=1S/C6H6N2O2.H3N/c9-7-8(10)6-4-2-1-3-5-6;/h1-5,9H;1H3/b8-7-; |

InChI Key |

GXCSNALCLRPEAS-CFYXSCKTSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/[N+](=N/O)/[O-].N |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=NO)[O-].N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.